molecular formula C14H19BrFNO2 B581739 N-Boc-3-(4-bromo-2-fluorophenyl)propylamine CAS No. 1393442-41-5

N-Boc-3-(4-bromo-2-fluorophenyl)propylamine

Cat. No.: B581739
CAS No.: 1393442-41-5
M. Wt: 332.213
InChI Key: UWSXRHBKODKNQK-UHFFFAOYSA-N
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Description

N-Boc-3-(4-bromo-2-fluorophenyl)propylamine is a chemical compound with the molecular formula C14H19BrFNO2 and a molecular weight of 332.21 g/mol . It is a derivative of propylamine, featuring a tert-butyl carbamate (Boc) protecting group, a bromine atom, and a fluorine atom attached to a phenyl ring. This compound is commonly used as an intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-3-(4-bromo-2-fluorophenyl)propylamine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 4-bromo-2-fluoroaniline.

    Protection of Amine Group: The amine group of 4-bromo-2-fluoroaniline is protected using tert-butyl chloroformate to form the Boc-protected intermediate.

    Alkylation: The Boc-protected intermediate undergoes alkylation with 3-bromopropylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Boc-3-(4-bromo-2-fluorophenyl)propylamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. Typical conditions involve polar aprotic solvents and elevated temperatures.

    Deprotection Reactions: Trifluoroacetic acid in dichloromethane is commonly used for Boc deprotection.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used. For example, substitution with sodium azide yields the corresponding azide derivative.

    Deprotection Reactions: The major product is the free amine, 3-(4-bromo-2-fluorophenyl)propylamine.

Scientific Research Applications

N-Boc-3-(4-bromo-2-fluorophenyl)propylamine has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: It is used in the development of new drug candidates, particularly those targeting neurological and psychiatric disorders.

    Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition due to its structural features.

Mechanism of Action

The mechanism of action of N-Boc-3-(4-bromo-2-fluorophenyl)propylamine depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or as an inhibitor of specific enzymes. The presence of the bromine and fluorine atoms can enhance binding affinity and selectivity for molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-3-(4-chloro-2-fluorophenyl)propylamine: Similar structure but with a chlorine atom instead of bromine.

    N-Boc-3-(4-bromo-2-methylphenyl)propylamine: Similar structure but with a methyl group instead of fluorine.

Uniqueness

N-Boc-3-(4-bromo-2-fluorophenyl)propylamine is unique due to the combination of bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and binding properties in chemical and biological systems.

Biological Activity

N-Boc-3-(4-bromo-2-fluorophenyl)propylamine is a compound of interest in pharmaceutical research due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility. The presence of a bromo and fluoro substituent on the phenyl ring may influence its biological interactions and pharmacokinetics.

The compound's mechanism of action is primarily linked to its ability to interact with various biological targets, including enzymes and receptors. The structural similarity to biologically active molecules allows it to modulate enzyme activity or receptor binding. Specifically, it may act as an inhibitor or modulator in biochemical pathways relevant to disease processes.

Enzyme Inhibition

Research indicates that compounds similar to this compound can be used in studies involving enzyme inhibition. For instance, the compound's structure suggests potential interactions with kinases or proteases, which are critical in cancer and autoimmune diseases .

Antiviral Activity

There is evidence that derivatives of similar propylamine compounds exhibit antiviral activity, particularly against the hepatitis B virus (HBV). For example, modifications in the carbon chain length and polar groups have been shown to enhance anti-HBV activity without significant hepatotoxicity .

Case Studies and Research Findings

  • Inhibition Studies : In vitro studies have demonstrated that compounds with similar structures can inhibit specific enzymes involved in tumor progression, such as cathepsin L. These inhibitors showed low IC50 values, indicating potent biological activity .
  • Antiviral Efficacy : A study on related propylamine derivatives highlighted their effectiveness against HBV, demonstrating significant viral replication inhibition in cellular models. This suggests that this compound could be a candidate for further antiviral drug development .
  • Cell Viability Assays : The MTT assay has been employed to assess the cytotoxic effects of related compounds on various cell lines. These studies often reveal a dose-dependent relationship between compound concentration and cell viability, indicating potential therapeutic windows for selective targeting of diseased cells while sparing healthy ones .

Data Table: Biological Activity Summary

Biological Activity Description Reference
Enzyme InhibitionPotential inhibitor of kinases/proteases
Antiviral ActivityEffective against HBV; enhances replication inhibition
CytotoxicityDose-dependent effects observed in cell lines

Properties

IUPAC Name

tert-butyl N-[3-(4-bromo-2-fluorophenyl)propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrFNO2/c1-14(2,3)19-13(18)17-8-4-5-10-6-7-11(15)9-12(10)16/h6-7,9H,4-5,8H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSXRHBKODKNQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401140219
Record name Carbamic acid, N-[3-(4-bromo-2-fluorophenyl)propyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401140219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393442-41-5
Record name Carbamic acid, N-[3-(4-bromo-2-fluorophenyl)propyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393442-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[3-(4-bromo-2-fluorophenyl)propyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401140219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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